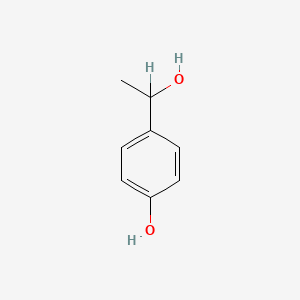

4-(1-Hydroxyethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRFBLQVGJNGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

166164-76-7 | |

| Record name | Benzenemethanol, 4-hydroxy-α-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166164-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30862911 | |

| Record name | Benzenemethanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenemethanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2380-91-8 | |

| Record name | 1-(4-Hydroxyphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-hydroxy-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: A Senior Application Scientist's Perspective

An In-depth Technical Guide to 4-(1-Hydroxyethyl)phenol for Advanced Research

In the landscape of pharmaceutical and chemical research, success is often predicated on a deep, foundational understanding of the molecular building blocks we employ. This compound, also known as 1-(4-Hydroxyphenyl)ethanol, is one such cornerstone molecule. It is more than a simple aromatic alcohol; it is a versatile intermediate whose strategic importance is evident in its dual reactive sites—the phenolic hydroxyl group and the secondary benzylic alcohol. This guide is structured not as a mere datasheet, but as a technical narrative. We will move from its fundamental properties to its synthesis, reactivity, and critical applications, with a focus on the causal relationships that govern its behavior. Our goal is to equip you, the researcher, with the nuanced understanding required to leverage this molecule's full potential in your work, from synthetic strategy to biological application.

Section 1: Core Physicochemical & Spectroscopic Identity

A molecule's identity is defined by its physical properties and its response to spectroscopic interrogation. These data points are the foundational grammar for any subsequent synthetic or analytical endeavor.

Physicochemical Properties

The properties of this compound are dictated by its structure: a polar phenolic group and a secondary alcohol on an ethyl bridge attached to a benzene ring. This combination imparts moderate polarity, solubility in polar organic solvents, and a relatively high melting point due to intermolecular hydrogen bonding.

| Property | Value | Source(s) |

| CAS Number | 2380-91-8 | [1][2][3] |

| Molecular Formula | C₈H₁₀O₂ | [3][4][5] |

| Molecular Weight | 138.16 g/mol | [3][4][5] |

| Melting Point | 132-133 °C; 140 °C | [2][4] |

| Boiling Point | 270.6 °C at 760 mmHg | [4] |

| Solubility | Sparingly soluble in water (32 g/L at 25 °C) | [2] |

| Appearance | Powder or crystals | |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | [3] |

| logP | 1.4455 | [3] |

Spectroscopic Profile for Structural Verification

Confirming the successful synthesis or purity of this compound relies on a multi-faceted spectroscopic analysis.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides an unambiguous fingerprint. Key expected signals include a doublet for the methyl protons, a quartet for the methine proton, distinct signals for the aromatic protons (showing ortho- and meta-coupling), and broad singlets for the two hydroxyl protons, which are exchangeable with D₂O.[6]

-

IR Spectroscopy : The infrared spectrum is dominated by a strong, broad absorption for the O-H stretching of the alcohol and phenol groups, typically in the 3200-3500 cm⁻¹ range.[6] A strong C-O stretching band will also be present around 1000-1200 cm⁻¹.[6]

-

Mass Spectrometry : In a mass spectrometer, alcohols often undergo alpha-cleavage (breaking the bond next to the oxygen-bearing carbon) and dehydration.[6] The molecular ion peak (M⁺) would be observed at m/z 138, with a prominent fragment from the loss of a methyl group (m/z 123) being characteristic.

| Spectroscopy Type | Characteristic Absorption / Shift |

| ¹H NMR | Aromatic protons (Ar-H): ~6.8-7.2 ppm; Phenolic proton (Ar-OH): ~4-7 ppm (broad); Methine proton (CH-OH): ~4.8 ppm (quartet); Methyl protons (CH₃): ~1.4 ppm (doublet); Alcoholic proton (CH-OH): variable (broad).[6] |

| IR (Infrared) | O-H stretch (phenol & alcohol): 3200-3500 cm⁻¹ (strong, broad); C-O stretch: 1000-1200 cm⁻¹ (strong); Aromatic C=C stretch: 1500-1600 cm⁻¹.[6] |

| MS (Mass Spec) | [M]⁺: m/z 138; [M-CH₃]⁺: m/z 123 (alpha-cleavage); [M-H₂O]⁺: m/z 120 (dehydration). |

Section 2: Synthesis Strategies: From Prochiral Ketone to Chiral Alcohol

The most direct and common synthesis of this compound involves the reduction of the corresponding ketone, 4-hydroxyacetophenone. The choice of reducing agent is critical and dictates the selectivity and conditions of the reaction.

Chemo- and Regioselective Synthesis

The primary challenge is the selective reduction of the ketone without affecting the aromatic ring or the phenolic hydroxyl group.[4]

-

Causality of Reagent Choice : Sodium borohydride (NaBH₄) is the reagent of choice for this transformation in a laboratory setting. Its mild nature ensures it will not reduce the aromatic ring. It is also highly selective for aldehydes and ketones over other functional groups like esters or carboxylic acids. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Caption: General workflow for the synthesis of this compound.

Enantioselective Synthesis: The Gateway to Chiral Drugs

For many pharmaceutical applications, obtaining a single enantiomer is mandatory. Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones like 4-hydroxyacetophenone to their corresponding chiral alcohols.[4] This technique typically employs a Ruthenium(II) catalyst with a chiral ligand.[4] The production of specific enantiomers is crucial where chirality governs biological activity.[4]

Section 3: Biological Significance and Applications

The utility of this compound stems from its inherent chemical properties and its role as a versatile synthetic intermediate.

Antioxidant Activity

As a phenolic compound, this compound exhibits antioxidant properties. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize damaging free radicals.[4] This process forms a stable phenoxyl radical, which is resonance-stabilized, thereby terminating the radical chain reaction.[4] This intrinsic activity is a feature of many phenolic compounds used in health and material science.[7]

Caption: Mechanism of phenolic antioxidant activity.

Intermediate in Drug Development

The true power of this compound lies in its role as a synthetic building block. Its bifunctional nature allows for a wide range of chemical modifications. Notably, derivatives of the closely related structure, 4-(2-amino-1-hydroxyethyl)phenol, have been investigated as potent agonists of the β2 adrenergic receptor, which is a key target for treating pulmonary diseases like asthma and COPD.[8] This highlights the compound's relevance in constructing more complex pharmacologically active molecules. Furthermore, it serves as a precursor for Schiff base metal complexes that have been studied for their anticancer activity against cell lines like MCF-7.[9] It is also a known metabolite produced by Saccharomyces cerevisiae.[10]

Section 4: Experimental Protocols

The following protocols are provided as self-validating methodologies, incorporating steps for both synthesis and verification.

Protocol 1: Synthesis via Ketone Reduction

Objective: To synthesize this compound from 4-hydroxyacetophenone.

Methodology:

-

Reaction Setup: To a solution of 4-hydroxyacetophenone (1.0 eq) in methanol in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Causality: Portion-wise addition controls the exothermic reaction.

-

Reaction: After addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor reaction progress by TLC.

-

Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~7).

-

Workup: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification & Verification: Concentrate the filtrate in vacuo to yield a crude solid. Recrystallize from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to obtain pure this compound. Confirm identity and purity via melting point and ¹H NMR analysis.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee)

Objective: To determine the enantiomeric purity of a chirally synthesized this compound sample.

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying enantiomeric excess. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[4]

Caption: Workflow for determining enantiomeric excess via Chiral HPLC.

Methodology:

-

Sample Preparation: Prepare a stock solution of the synthesized chiral alcohol in the mobile phase (e.g., 1 mg/mL).

-

Instrumentation:

-

HPLC System: Standard HPLC with a UV detector.

-

Chiral Column: A polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm.

-

-

Analysis: Inject the sample onto the column. The two enantiomers, (R)- and (S)-4-(1-Hydroxyethyl)phenol, will elute at different retention times.

-

Quantification: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Section 5: Safety and Handling

Proper handling is paramount when working with any chemical intermediate.

-

Hazards: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]

-

Precautions: Always use in a well-ventilated area, such as a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11] Avoid creating dust.[4]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, under an inert atmosphere if possible.[4]

Conclusion

This compound is a deceptively simple molecule that offers significant strategic value to the research and drug development community. Its well-defined physicochemical properties, predictable reactivity, and role as a chiral precursor make it an indispensable tool. A thorough understanding of its synthesis, from selective reduction to asymmetric methods, and its analytical characterization, is essential for its effective application. By appreciating the causality behind its chemical behavior, researchers can confidently and creatively incorporate this versatile building block into the synthesis of novel, high-value compounds.

References

- This compound | Supplier - Benchchem. (n.d.). Benchchem.

- 4-((1S)-1-hydroxyethyl)phenol | C8H10O2 | CID 10866400 - PubChem. (n.d.). PubChem.

- CAS 2380-91-8: 1-(4-Hydroxyphenyl)ethanol | CymitQuimica. (n.d.). CymitQuimica.

- This compound CAS#: 2380-91-8 - ChemicalBook. (n.d.). ChemicalBook.

- This compound [CAS# 2380-91-8] - chemBlink. (n.d.). chemBlink.

- 2380-91-8 | this compound - ChemScene. (n.d.). ChemScene.

- Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. - ResearchGate. (n.d.).

- Safety Data Sheet - Angene Chemical. (2025, March 12). Angene Chemical.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 20). Sigma-Aldrich.

- This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). PharmaCompass.

- RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL) - Google Patents. (n.d.).

- 4-[(1S)-1-Hydroxyethyl]phenol | 93781-59-0 | TDA78159 - Biosynth. (n.d.). Biosynth.

- Electronic Supplementary Information for Biomimetic aerobic oxidative hydroxylation of arylboronic acids to phenols catalysed b - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- 2 - SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.

- EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor - Google Patents. (n.d.).

- This compound | 2380-91-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET - TCI Chemicals. (2025, December 4). TCI Chemicals.

- Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise - NIH. (n.d.).

- Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.). MDPI.

- 1 H NMR spectrum for 4-(2'-Hydroxyethyl)phenol compound isolated from prosopis juliflora pods in CDCl3 - ResearchGate. (n.d.).

- 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24). Chemistry LibreTexts.

- Phenol, 4-(2-aminoethyl)- - the NIST WebBook. (n.d.). NIST.

- 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). The... - ResearchGate. (n.d.).

Sources

- 1. This compound CAS#: 2380-91-8 [chemicalbook.com]

- 2. CAS # 2380-91-8, this compound, 4-Hydroxyphenylmethylcarbinol, p-(1-Hydroxyethyl)phenol, p-Hydroxy-alpha-methylbenzyl alcohol - chemBlink [chemblink.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-((1S)-1-hydroxyethyl)phenol | C8H10O2 | CID 10866400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 4-(1-Hydroxyethyl)phenol (CAS No. 2380-91-8): Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-(1-Hydroxyethyl)phenol, a versatile organic compound with significant applications in chemical synthesis and drug development. Intended for researchers, chemists, and professionals in the pharmaceutical industry, this document delves into the compound's properties, synthesis methodologies, analytical characterization, and safe handling protocols, grounded in established scientific principles and supported by authoritative references.

Introduction and Strategic Importance

This compound, also known as 1-(4-Hydroxyphenyl)ethanol, is an organic compound featuring a phenol ring substituted at the para position with a 1-hydroxyethyl group.[1][2] Its structure possesses two key functional groups: a phenolic hydroxyl group and a secondary alcohol. This dual functionality makes it a valuable chiral building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Furthermore, its occurrence as a metabolite, for instance, produced by Saccharomyces cerevisiae, points to its relevance in biochemical pathways.[3]

The core utility of this compound lies in its stereocenter at the carbinol carbon. The ability to synthesize enantiomerically pure forms, (R)- and (S)-4-(1-Hydroxyethyl)phenol, opens pathways to stereospecific drugs, where a single enantiomer provides the desired therapeutic effect while the other may be inactive or cause adverse effects.

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2380-91-8 | [4][5][6] |

| Molecular Formula | C₈H₁₀O₂ | [1][6] |

| Molecular Weight | 138.16 g/mol | [1][6][7] |

| Appearance | Solid, powder, or crystals | [4] |

| Melting Point | 132-133 °C | [1] |

| Boiling Point | 270.6 °C at 760 mmHg | [1] |

| Solubility | Sparingly soluble in water (32 g/L at 25 °C) | [8] |

| pKa | (Data not readily available, but expected to be ~10 due to the phenolic hydroxyl group) | N/A |

| LogP | 1.4455 | [6] |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | [3][7] |

Synthesis and Purification Strategies

The synthesis of this compound is a critical process, with methodologies ranging from simple reductions to complex, stereoselective transformations.

Chemo- and Regioselective Synthesis

The most direct route to racemic this compound is the reduction of 4-hydroxyacetophenone. The primary challenge in this synthesis is the selective reduction of the ketone functionality without affecting the aromatic ring or the phenolic hydroxyl group.[1]

Protocol 1: Sodium Borohydride Reduction of 4-Hydroxyacetophenone

This protocol describes a standard, reliable method for synthesizing the racemic compound.

-

Dissolution: Dissolve 4-hydroxyacetophenone in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Reductant Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically between 1.0 and 1.5 equivalents. Causality Note: The slow, portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid (e.g., 1 M HCl) until the pH is acidic, which neutralizes the excess NaBH₄ and the resulting borate esters.

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue multiple times with a suitable organic solvent like ethyl acetate.

-

Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Evaporate the solvent to yield the crude product, which can then be purified by recrystallization from a solvent system like toluene or a mixture of ethyl acetate and hexanes.

Asymmetric Synthesis: Accessing Enantiopure Forms

For pharmaceutical applications, obtaining a single enantiomer is often mandatory. Asymmetric Transfer Hydrogenation (ATH) is a powerful technique for the enantioselective reduction of prochiral ketones.[1] Ruthenium(II) complexes are highly effective catalysts for this transformation.[1][9]

While a specific protocol for the asymmetric synthesis of this compound is proprietary in many industrial settings, the synthesis of the related (R)-3-(1-Hydroxyethyl)phenol serves as a well-documented example of this methodology.[1][9] The process involves a chiral ruthenium catalyst and a hydrogen donor (e.g., formic acid/triethylamine mixture) to achieve high enantiomeric excess (ee).[9]

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and, if applicable, the enantiomeric excess of the synthesized compound.

Caption: A comprehensive analytical workflow for quality control.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a doublet for the methyl group (CH₃), a quartet for the methine proton (CH-OH), distinct signals for the aromatic protons (typically two doublets for a para-substituted ring), and singlets for the two hydroxyl protons (phenolic and alcoholic), which may be broad and exchangeable with D₂O.

-

¹³C NMR: Will show distinct signals for the methyl carbon, the carbinol carbon, and the four unique aromatic carbons.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of 138.16 g/mol . The fragmentation pattern can provide further structural information.

-

Infrared (IR) Spectroscopy: Key absorption bands include a broad peak around 3200-3600 cm⁻¹ for the O-H stretching of the alcohol and phenol, C-O stretching around 1000-1200 cm⁻¹, and aromatic C-H and C=C stretching signals.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the primary methods for determining the chemical purity of the final product, typically reported as a percentage area.

-

Chiral HPLC: This is the gold standard for determining the enantiomeric excess (ee) of a chirally synthesized sample.[1] The method relies on a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to their separation and allowing for their quantification.[1][9]

Applications in Drug Development and Research

This compound serves as a key starting material or intermediate in several areas:

-

Chiral Synthons: Enantiomerically pure forms are valuable precursors for synthesizing active pharmaceutical ingredients (APIs). The secondary alcohol can be further functionalized or used to direct subsequent stereoselective reactions.

-

Antioxidant Research: As a phenolic compound, it possesses inherent antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals.[1][10] This makes it and its derivatives interesting for research into conditions associated with oxidative stress.

-

Metabolite Studies: It is a known metabolite of various compounds and organisms, including fungi.[3] Its availability as a reference standard is crucial for metabolic and toxicological studies.

-

Precursor to other APIs: It is structurally related to compounds like Tyrosol (4-(2-hydroxyethyl)phenol) and impurities of drugs like Mexiletine, making it relevant in process chemistry and impurity profiling.[10][11]

Safe Handling and Storage

Ensuring laboratory safety is paramount when working with any chemical reagent.

-

Hazard Identification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).[4]

-

Recommended Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

-

Avoid formation of dust and aerosols.[1]

-

Recommended personal protection includes safety glasses with side-shields, and protective gloves.[4]

-

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] It should be kept in a dark place under an inert atmosphere at room temperature.[4]

References

- 4-((1S)-1-hydroxyethyl)phenol | C8H10O2 | CID 10866400 - PubChem. [Link]

- Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a.

- Ambeed.cn SDS. [Link]

- SAFETY D

- This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

- 4-(1-Hydroxy-1-methyl-ethyl)phenol - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

- RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)

- This compound (CHEBI:31042) - EMBL-EBI. [Link]

- US8637713B2 - Process for preparation of optically active compounds using transfer hydrogenation - Google P

- Tyrosol | C8H10O2 | CID 10393 - PubChem - NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound (CHEBI:31042) [ebi.ac.uk]

- 3. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound | 2380-91-8 [sigmaaldrich.com]

- 5. This compound CAS#: 2380-91-8 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 4-((1S)-1-hydroxyethyl)phenol | C8H10O2 | CID 10866400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS # 2380-91-8, this compound, 4-Hydroxyphenylmethylcarbinol, p-(1-Hydroxyethyl)phenol, p-Hydroxy-alpha-methylbenzyl alcohol - chemBlink [chemblink.com]

- 9. US8637713B2 - Process for preparation of optically active compounds using transfer hydrogenation - Google Patents [patents.google.com]

- 10. CAS 2415-09-0: 3-(1-hydroxyethyl)phenol | CymitQuimica [cymitquimica.com]

- 11. Tyrosol | C8H10O2 | CID 10393 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(1-Hydroxyethyl)phenol: A Key Building Block in Pharmaceutical Synthesis

Introduction: Unveiling a Versatile Phenolic Alcohol

4-(1-Hydroxyethyl)phenol is a valuable organic compound characterized by a phenol ring substituted at the para position with a 1-hydroxyethyl group.[1] This seemingly simple molecule is a cornerstone in the synthesis of a variety of more complex structures, most notably finding significant application in the development of pharmaceuticals. Its bifunctional nature, possessing both a phenolic hydroxyl group and a secondary alcohol, allows for a diverse range of chemical transformations, making it a versatile building block for medicinal chemists and researchers in drug development. This guide provides a comprehensive technical overview of this compound, encompassing its chemical identity, synthesis, spectroscopic characterization, and its pivotal role in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this key synthetic intermediate.

Chemical Structure:

IUPAC Name: this compound[2]

Synonyms:

-

p-(1-Hydroxyethyl)phenol

-

4-Hydroxyphenylmethylcarbinol

-

1-(4-Hydroxyphenyl)ethanol

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2380-91-8 | [3] |

| Molecular Formula | C₈H₁₀O₂ | [3] |

| Molecular Weight | 138.16 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [4] |

| Melting Point | 132-133 °C | [4] |

| Boiling Point | 270.6 °C at 760 mmHg | [4] |

| Solubility | Sparingly soluble in water | [4] |

Synthesis of this compound: From Racemate to Enantiopure Compounds

The synthesis of this compound is most commonly achieved through the reduction of the readily available starting material, 4-hydroxyacetophenone. The choice of reducing agent and reaction conditions dictates the outcome, allowing for the preparation of either the racemic mixture or specific enantiomers, which is often crucial for pharmaceutical applications where stereochemistry dictates biological activity.

Racemic Synthesis via Sodium Borohydride Reduction

A straightforward and widely used method for the preparation of racemic this compound involves the reduction of 4-hydroxyacetophenone with sodium borohydride (NaBH₄). This method is favored for its operational simplicity and the high selectivity of NaBH₄ for reducing aldehydes and ketones in the presence of less reactive functional groups.

Reaction Scheme:

A generalized reaction scheme for the synthesis of this compound.

Experimental Protocol: Reduction of 4-Hydroxyacetophenone with Sodium Borohydride

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyacetophenone in methanol.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the cooled solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~5-6).

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Enantioselective Synthesis via Asymmetric Transfer Hydrogenation

For many pharmaceutical applications, obtaining a single enantiomer of this compound is essential. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and efficient method for the enantioselective reduction of prochiral ketones. This technique typically employs a chiral ruthenium catalyst, such as those developed by Noyori and coworkers, in the presence of a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[5]

Catalytic Cycle Overview:

Key features of the β₂-adrenergic agonist pharmacophore.

Examples of Drugs Derived from the this compound Scaffold:

-

Salbutamol (Albuterol): A short-acting β₂-adrenergic agonist used for the rapid relief of bronchospasm. The synthesis of salbutamol can utilize a derivative of 4-hydroxyacetophenone, which is then reduced to the corresponding this compound derivative.

-

Salmeterol: A long-acting β₂-adrenergic agonist used for the maintenance treatment of asthma and COPD. The synthesis of salmeterol involves intermediates that are structurally related to this compound. [6] The development of these drugs highlights the importance of this compound as a starting material and a key structural motif in medicinal chemistry. The ability to synthesize specific enantiomers of this compound is particularly important, as the biological activity of many β₂-agonists resides primarily in one enantiomer.

Chemical Reactivity and Medicinal Chemistry Transformations

The two hydroxyl groups in this compound exhibit different reactivities, which can be exploited in medicinal chemistry to generate a library of analogues for structure-activity relationship (SAR) studies.

-

Phenolic Hydroxyl Group: The phenolic -OH is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile. This allows for O-alkylation and O-acylation reactions to introduce a variety of substituents on the aromatic ring.

-

Secondary Alcohol: The secondary alcohol can be oxidized to a ketone (4-hydroxyacetophenone), esterified, or used in etherification reactions. It can also be a leaving group after conversion to a sulfonate ester (e.g., tosylate or mesylate), allowing for nucleophilic substitution reactions.

These transformations are fundamental in optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.

Safety, Handling, and Toxicology

As a phenolic compound, this compound should be handled with appropriate safety precautions. Phenols, in general, can be corrosive and are readily absorbed through the skin. It is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.

The metabolism of phenolic compounds in the body typically involves phase I (e.g., oxidation) and phase II (e.g., glucuronidation and sulfation) enzymatic reactions to increase their water solubility and facilitate excretion. [7]Specific toxicological and pharmacokinetic data for this compound are not extensively available in the public domain, and it is primarily handled as a chemical intermediate in industrial settings. For any new application, especially in drug development, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies would be required. [8]

Conclusion

This compound is a fundamentally important molecule in the realm of organic and medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and versatile reactivity make it an invaluable building block, particularly in the synthesis of β₂-adrenergic receptor agonists. The ability to produce this compound in both racemic and enantiopure forms further enhances its utility in the development of stereospecific pharmaceuticals. For researchers and professionals in drug development, a thorough understanding of the chemistry and applications of this compound is essential for the design and synthesis of novel therapeutic agents.

References

- Organic Syntheses. (n.d.). Procedure.

- Moro, S., et al. (2019). Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist.

- Organic Syntheses. (n.d.). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone.

- PharmaCompass. (n.d.). This compound.

- SpectraBase. (n.d.). 4-(1-Hydroxy-1-methyl-ethyl)phenol - Optional[MS (GC)] - Spectrum.

- Organic Syntheses. (n.d.). α-HYDROXY DIMETHYLACETAL.

- Organic Syntheses. (n.d.). flavone.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.

- Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553–5556.

- PubChem. (n.d.). 4-((1S)-1-hydroxyethyl)phenol.

- National Center for Biotechnology Information. (n.d.). A Selective Pharmacophore Model for β2-Adrenoceptor Agonists. In PMC.

- Google Patents. (n.d.). Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor.

- Pharmidex. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.

- Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram.

- National Institute of Standards and Technology. (n.d.). Phenol, 4-ethyl-. In NIST Chemistry WebBook.

- MDPI. (n.d.).

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- BenchChem. (n.d.). Application Notes and Protocols for 4-(2-Methoxyethyl)phenol in Medicinal Chemistry.

- Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Noyori, R. (n.d.). Ryoji Noyori - Nobel Lecture.

- Symeres. (n.d.). ADME-Tox.

- Scribd. (n.d.). 18-Noyori Asymmetric Hydrogenation Reaction | PDF | Enantioselective Synthesis.

- Pharmidex. (n.d.). Toxicological Preclinical.

- ResearchGate. (n.d.). Fig.2 FTIR Spectrum for 4-(2'-Hydroxyethyl) phenol.

- PubMed. (2019). The Journal of Organic Chemistry Global Enterprise. Journal of Organic Chemistry, 84(9), 4953.

- ResearchGate. (n.d.). 1 H NMR spectrum for 4-(2'-Hydroxyethyl)phenol compound isolated from prosopis juliflora pods in CDCl3.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Pharmacophore model for β2-adrenoreceptor agonists generated by HipHop....

- Symeres. (n.d.). In Vitro Toxicology Services | ADME & Safety CRO.

- PubChem. (n.d.). 4-(2-Amino-1-hydroxyethyl)-2-(hydroxymethyl)phenol.

- National Center for Biotechnology Information. (2017). Beta-2 Adrenergic Agonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Assil, H. (2022, November 7). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry [Video]. YouTube.

Sources

- 1. 4-((1S)-1-hydroxyethyl)phenol | C8H10O2 | CID 10866400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts [mdpi.com]

- 6. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 8. pharmidex.com [pharmidex.com]

A Technical Guide to 4-Hydroxy-α-methylbenzyl Alcohol: From Synthesis Precursors to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-α-methylbenzyl alcohol, also known as 4-(1-hydroxyethyl)phenol, is a phenolic compound of significant interest in organic synthesis and medicinal chemistry.[1] While not a household name, this molecule serves as a versatile building block and has been explored for its potential biological activities. This technical guide provides an in-depth exploration of the discovery and history of 4-Hydroxy-α-methylbenzyl alcohol, not as a singular event, but as the culmination of advancements in synthetic organic chemistry. We will delve into the historical development of the key chemical reactions that enabled its synthesis, explore its physicochemical properties, detail a representative synthetic protocol, and touch upon its contemporary applications.

The Genesis of a Synthesis: A Historical Perspective

The discovery of 4-Hydroxy-α-methylbenzyl alcohol is intrinsically linked to the development of methods for the acylation of phenols. The journey begins not with the alcohol itself, but with its immediate precursor, 4-hydroxyacetophenone.

The Dawn of Phenolic Chemistry and Electrophilic Aromatic Substitution

Phenols were first isolated in the late 18th century, with pure phenol being isolated in 1834 and its structure elucidated in 1842.[2] The latter half of the 19th century was a period of intense investigation into the reactivity of aromatic compounds. A pivotal moment in this exploration was the development of the Friedel-Crafts reactions in 1877 by Charles Friedel and James Crafts.[3][4] These reactions, which involve the alkylation and acylation of aromatic rings, proceed via electrophilic aromatic substitution and became a cornerstone of organic synthesis.[3]

The Nencki reaction , first described in 1881, is a notable early example of the ring acetylation of phenols using acids in the presence of zinc chloride.[3][5] This set the stage for more efficient methods to introduce acyl groups onto a phenol ring.

The Key Precursor: The Emergence of 4-Hydroxyacetophenone Synthesis

The industrial production of 4-hydroxyacetophenone, also known as Piceol, relies on the reaction of phenol with acetic acid or acetic anhydride.[6] A significant advancement in this area was the use of hydrogen fluoride as a catalyst for the Friedel-Crafts acetylation of phenol. A notable early report by Simons et al. in the Journal of the American Chemical Society in 1939 described the acetylation of phenol with acetic acid using hydrogen fluoride as a condensing agent, which produced p-hydroxyacetophenone (4-HAP) in a 40% yield.[7][8]

Another critical reaction in the synthesis of 4-hydroxyacetophenone is the Fries rearrangement . This reaction involves the rearrangement of a phenyl acetate to a mixture of ortho- and para-hydroxyacetophenone, typically catalyzed by a Lewis acid like aluminum chloride.[9] The para-isomer, 4-hydroxyacetophenone, is the desired precursor for 4-Hydroxy-α-methylbenzyl alcohol.

The following diagram illustrates the historical progression leading to the synthesis of 4-hydroxyacetophenone:

From Ketone to Alcohol: The Final Synthetic Step

With the efficient synthesis of 4-hydroxyacetophenone established, the path to 4-Hydroxy-α-methylbenzyl alcohol was straightforward. The final step involves the reduction of the ketone functional group to a secondary alcohol.

Early Reduction Methods

Historically, several methods would have been available for this transformation. Catalytic hydrogenation, using catalysts such as palladium on carbon, is a common and effective method for reducing ketones. Another classic approach is the use of metal hydrides, such as sodium borohydride or lithium aluminum hydride, which are powerful reducing agents capable of converting ketones to alcohols.

The choice of reducing agent and reaction conditions allows for control over the stereochemistry of the resulting alcohol, which is crucial for applications where a specific enantiomer is required.[1]

Physicochemical Properties

Understanding the physicochemical properties of 4-Hydroxy-α-methylbenzyl alcohol is essential for its application in research and development.

| Property | Value |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol [1] |

| Melting Point | 132-133 °C[1] |

| Boiling Point | 270.6 °C at 760 mmHg[1] |

| Appearance | White to light yellow or light orange powder/crystal |

| Solubility | Soluble in water and organic solvents[10] |

Experimental Protocol: Synthesis of 4-Hydroxy-α-methylbenzyl alcohol via Reduction of 4-Hydroxyacetophenone

This protocol details a representative method for the synthesis of 4-Hydroxy-α-methylbenzyl alcohol from its ketone precursor.

Materials:

-

4-Hydroxyacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-hydroxyacetophenone in methanol with stirring.

-

Reduction: Slowly add sodium borohydride to the solution in portions. The reaction is exothermic, so the addition should be controlled to maintain a gentle reaction rate.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3). This will neutralize the excess sodium borohydride and the resulting borate esters.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude 4-Hydroxy-α-methylbenzyl alcohol can be further purified by recrystallization or column chromatography if necessary.

The following diagram illustrates the workflow for this synthesis:

Sources

- 1. benchchem.com [benchchem.com]

- 2. Phenols: a review of their history and development as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews [chemistryviews.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Piceol - Wikipedia [en.wikipedia.org]

- 7. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 8. Process for producing 4-hydroxyacetophenone - Patent 0167286 [data.epo.org]

- 9. scribd.com [scribd.com]

- 10. CAS 2380-91-8: 1-(4-Hydroxyphenyl)ethanol | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide on the Natural Occurrence of 4-(1-Hydroxyethyl)phenol

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

4-(1-Hydroxyethyl)phenol, also known as 1-(4-hydroxyphenyl)ethanol, is a phenolic compound of growing interest due to its presence in various natural sources and its potential as a versatile building block in chemical synthesis. This guide provides a detailed exploration of its natural occurrence, biosynthetic origins, analytical methodologies for its detection and characterization, and an overview of its known biological activities. The content is structured to provide a deep technical understanding for professionals in research and drug development, emphasizing the scientific principles behind its formation and analysis.

Introduction

This compound is an organic compound featuring a phenol group substituted at the para position with a 1-hydroxyethyl group.[1] As a phenolic compound, it shares characteristics with a broad class of molecules known for their diverse chemical and biological properties, including antioxidant activity.[1] Its structure allows for chirality, existing as (R)- and (S)-enantiomers, a feature that is critical in biological systems and for its application in stereoselective synthesis.[1] This guide delves into the natural origins of this compound, tracing its presence from microbial metabolism to plant biochemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| Melting Point | 128-133 °C | [1] |

| Boiling Point | 270.6°C at 760 mmHg | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-(4-Hydroxyphenyl)ethanol, 4-Hydroxy-α-methylbenzyl Alcohol | [2] |

Natural Occurrence and Biosynthesis

The presence of this compound in nature is primarily a result of microbial metabolism and has also been reported in certain plant species.

Microbial Sources

Microorganisms play a significant role in the biotransformation of phenolic compounds, leading to the formation of this compound.

-

Yeast Metabolism: The well-known baker's yeast, Saccharomyces cerevisiae, is a documented producer of 1-(4-hydroxyphenyl)ethanol.[2] This occurs through the enzymatic reduction of 4-hydroxyacetophenone.[1]

-

Bacterial Biotransformation: Certain bacterial strains, such as Peribacillus simplex, are involved in the metabolism of phenolic compounds and can produce this compound.[1] The enzymatic hydroxylation of 4-ethylphenol by Pseudomonas putida also yields optically active 1-(4'-hydroxyphenyl)ethanol.[3]

The key enzymes in these microbial transformations are often alcohol dehydrogenases (ADHs), which catalyze the reduction of a ketone group to a hydroxyl group.[1]

Plant Sources

While less common than in microbial systems, this compound has been identified in the plant kingdom.

-

Oxalis pes-caprae: The (S)-enantiomer, 4-[(1S)-1-hydroxyethyl]phenol, has been reported in the plant Oxalis pes-caprae, commonly known as Bermuda buttercup.[4]

It is important to distinguish this compound from its structural isomer, Tyrosol (4-(2-hydroxyethyl)phenol), which is more widely distributed in the plant kingdom, notably in olive oil.[5][6]

Biosynthetic Pathways

The primary biosynthetic route to this compound in microorganisms involves the enzymatic modification of related phenolic compounds.

A common pathway is the reduction of 4'-hydroxyacetophenone. This reaction is a key step in the microbial catabolism of various aromatic compounds. The enzyme responsible is typically a stereoselective alcohol dehydrogenase, which can lead to the production of a specific enantiomer.

Another pathway involves the hydroxylation of 4-ethylphenol. For instance, the enzyme p-cresol methylhydroxylase from Pseudomonas putida can hydroxylate 4-ethylphenol to produce 1-(4'-hydroxyphenyl)ethanol, with a preference for the (S)-(-)-isomer.[3]

Caption: Major microbial biosynthetic routes to this compound.

Analytical Methodologies

The accurate detection and quantification of this compound, particularly its enantiomers, are crucial for research and development.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of this compound.

-

Chiral HPLC: To separate and quantify the (R)- and (S)-enantiomers, Chiral HPLC is essential.[1] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[1] A common mobile phase for this separation is a mixture of n-heptane and isopropanol.[1]

Spectroscopic and Colorimetric Methods

-

Colorimetric Methods: General phenolic compounds can be detected using colorimetric assays. The 4-aminoantipyrine (4-AAP) method is a standard technique where phenols react with 4-AAP in the presence of an oxidizing agent (like potassium ferricyanide) to form a colored dye that can be measured spectrophotometrically.[7][8] This method is useful for quantifying total phenols in a sample.

Detailed Protocol: Chiral HPLC Analysis of this compound Enantiomers

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Column: A chiral column, for example, a Daicel Chiralcel OD-H or similar column with a cellulose or amylose-based chiral stationary phase.

-

Mobile Phase: An isocratic mixture of n-heptane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization depending on the specific column and system.[1]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 220 nm or 275 nm, where the phenyl group exhibits strong absorbance.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Ensure the sample is filtered through a 0.45 µm filter before injection.

-

Injection Volume: 10-20 µL.

-

Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Caption: A generalized workflow for the analysis of this compound from natural sources.

Biological and Pharmacological Significance

As a member of the phenol family, this compound is expected to exhibit certain biological activities. Phenolic compounds, in general, are known for a wide range of pharmacological effects.[9]

-

Antioxidant Activity: The phenolic hydroxyl group is a key feature that imparts antioxidant properties.[1] It can donate a hydrogen atom to neutralize free radicals, thus preventing oxidative damage.

-

Enzyme Activity: this compound has been described as a dehydrogenase, capable of catalyzing the oxidation of 4-hydroxyphenylacetaldehyde to acetaldehyde.

-

Potential Therapeutic Applications: While specific research on the therapeutic effects of this compound is limited, related phenolic structures have shown antimicrobial, anti-inflammatory, and anti-cancer activities.[9] For example, Schiff base metal complexes derived from related structures have been investigated for their anticancer activity against cell lines like MCF-7.[10]

Further research is necessary to fully elucidate the specific biological roles and potential therapeutic applications of the individual enantiomers of this compound.

Conclusion

This compound is a naturally occurring phenolic compound, primarily synthesized through microbial biotransformation of other phenolic precursors. Its presence in both microorganisms and at least one plant species highlights its role in natural product chemistry. The chirality of this molecule adds a layer of complexity and opportunity, particularly in the field of stereoselective synthesis and drug development. Advanced analytical techniques, especially chiral chromatography, are indispensable for its study. While its specific biological activities are still under investigation, its structural similarity to other bioactive phenols suggests a potential for interesting pharmacological properties. This guide provides a foundational understanding for scientists and researchers aiming to explore the natural occurrence and potential applications of this intriguing molecule.

References

- This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.).

- 4-((1S)-1-hydroxyethyl)phenol | C8H10O2 | CID 10866400 - PubChem. (n.d.).

- Phytochemicals in Food – Uses, Benefits & Food Sources | Ask Ayurveda. (2026, January 8).

- Showing Compound 2-(4-Hydroxyphenyl)ethanol (FDB012695) - FooDB. (2010, April 8).

- Stereochemistry of 1-(4'-hydroxyphenyl)ethanol produced by hydroxylation of 4-ethylphenol by p-cresol methylhydroxylase - PubMed. (n.d.).

- Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. (n.d.).

- Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.).

- Extended recommendations on the nomenclature for microbial catabolites of dietary (poly)phenols, with a focus on isomers - Food & Function (RSC Publishing) DOI:10.1039/D4FO06152G. (2025, April 23).

- Method 9066: Phenolics (Colorimetric, Automated 4-AAP with Distillation), part of Test Methods for Evaluating Solid Waste, Physi - EPA. (n.d.).

- Co-metabolism for enhanced phenol degradation and bioelectricity generation in microbial fuel cell - PubMed. (n.d.).

- dr/4000 procedure phenols - Hach. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Stereochemistry of 1-(4'-hydroxyphenyl)ethanol produced by hydroxylation of 4-ethylphenol by p-cresol methylhydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-((1S)-1-hydroxyethyl)phenol | C8H10O2 | CID 10866400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ask-ayurveda.com [ask-ayurveda.com]

- 6. Showing Compound 2-(4-Hydroxyphenyl)ethanol (FDB012695) - FooDB [foodb.ca]

- 7. epa.gov [epa.gov]

- 8. cdn.hach.com [cdn.hach.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity and Function of 4-(1-Hydroxyethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-Hydroxyethyl)phenol is a phenolic compound with emerging interest in the scientific community. As a derivative of phenol, it is anticipated to possess a range of biological activities, primarily centered around its antioxidant potential. This technical guide provides a comprehensive overview of the known and extrapolated biological activities and functions of this compound. While direct research on this specific molecule is limited, this guide synthesizes information from structurally related compounds, such as its isomer tyrosol and other phenolic compounds, to build a scientifically grounded hypothesis of its potential mechanisms of action and therapeutic applications. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing not only a theoretical framework but also practical experimental protocols to investigate its biological significance.

Introduction and Chemical Profile

This compound, also known as 1-(4-hydroxyphenyl)ethanol, is an organic compound with the chemical formula C₈H₁₀O₂.[1] It is characterized by a phenol group substituted at the para position with a 1-hydroxyethyl group.[1]

Chemical and Physical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| CAS Number | 2380-91-8 | |

| Appearance | White to light yellow to light orange powder to crystal | [2] |

| Melting Point | 132-133 °C | [1] |

| Boiling Point | 270.6 °C at 760 mmHg | [1] |

| Synonyms | 1-(4-Hydroxyphenyl)ethanol, p-hydroxyphenylethanol | [3] |

Postulated Biological Activities and Underlying Mechanisms

Based on its chemical structure as a phenolic compound, this compound is predicted to exhibit significant biological activities, primarily as an antioxidant and an anti-inflammatory agent. The following sections detail these hypothesized activities and the signaling pathways it may modulate, drawing parallels from extensively studied related molecules.

Antioxidant Activity

The core of this compound's biological activity is likely its antioxidant capacity, a hallmark of phenolic compounds.[1] This activity is attributed to the hydroxyl group on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.[1][4]

Mechanism of Action:

The primary antioxidant mechanism of phenolic compounds involves the donation of a proton (H+) from the hydroxyl group to free radicals, which results in the formation of a more stable phenoxyl radical and neutralizes the reactive species.[1] This process interrupts the chain reactions of oxidation that can lead to cellular damage.

Signaling Pathway Involvement:

It is hypothesized that this compound may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response.[5][6]

Hypothesized Nrf2 Activation by this compound

Caption: Hypothesized activation of the Nrf2 pathway by this compound.

Anti-inflammatory Effects

Chronic inflammation is closely linked to oxidative stress. By mitigating oxidative damage, this compound is also expected to exert anti-inflammatory effects. Structurally similar compounds, like tyrosol, have been shown to downregulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[2]

Mechanism of Action:

The anti-inflammatory action is likely mediated through the modulation of key signaling pathways that regulate the inflammatory response, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][7]

Signaling Pathway Involvement:

-

NF-κB Pathway: this compound may inhibit the activation of NF-κB, a transcription factor that plays a central role in inflammation.[7] Inhibition of NF-κB would lead to a decrease in the production of pro-inflammatory mediators.

-

MAPK Pathway: It is also plausible that this compound could modulate the MAPK signaling cascade, which is involved in cellular responses to a variety of stimuli, including inflammatory signals.[2]

Postulated Anti-inflammatory Mechanism via NF-κB and MAPK Pathways

Caption: Hypothesized anti-inflammatory action of this compound.

Potential Neuroprotective Effects

Given its antioxidant and anti-inflammatory properties, this compound may also possess neuroprotective capabilities. Oxidative stress and inflammation are key contributors to the pathogenesis of neurodegenerative diseases.[8] By combating these processes, this compound could potentially protect neuronal cells from damage. Animal models have shown that the related compound tyrosol can cross the blood-brain barrier and reduce markers of oxidative stress in brain tissue.[2]

Experimental Protocols for Investigating Biological Activity

To validate the hypothesized biological activities of this compound, a series of in vitro experiments are recommended. The following protocols provide a framework for these investigations.

Cell Culture and Treatment

-

Cell Lines:

-

For antioxidant and anti-inflammatory assays: Murine macrophage cell line (RAW 264.7) or human monocytic cell line (THP-1).

-

For neuroprotection assays: Human neuroblastoma cell line (SH-SY5Y) or mouse hippocampal neuronal cell line (HT22).

-

-

Culture Conditions: Maintain cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Dilute the stock solution in a culture medium to the desired final concentrations for treating the cells. Ensure the final solvent concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Cytotoxicity and Cell Viability Assays

It is crucial to determine the non-toxic concentration range of this compound before proceeding with functional assays.

MTT Assay Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Antioxidant Capacity Assays

DPPH Radical Scavenging Assay Protocol:

-

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.

Anti-inflammatory Activity Assays

Nitric Oxide (NO) Production Assay (Griess Test):

-

Seed RAW 264.7 cells in a 24-well plate and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite standard curve to quantify the amount of NO produced.

ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6):

-

Follow the same cell treatment procedure as for the NO assay.

-

Collect the cell culture supernatant.

-

Use commercially available ELISA kits for TNF-α and IL-6 to measure the concentration of these cytokines in the supernatant, following the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins

Protocol for Detecting Phosphorylated and Total Proteins (e.g., Nrf2, NF-κB p65, p38 MAPK):

-

Treat cells with this compound for the desired time, with or without an inflammatory stimulus (e.g., LPS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-phospho-p65, anti-p65, anti-Nrf2, anti-phospho-p38, anti-p38) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.

Experimental Workflow for Investigating Biological Activity

Caption: A logical workflow for the experimental validation of this compound's biological functions.

Metabolic Fate and Pharmacokinetics

The metabolic fate of this compound in vivo has not been extensively studied. However, based on the metabolism of other phenolic compounds, it is likely to undergo Phase I and Phase II metabolic transformations in the liver.[9]

-

Phase I Metabolism: This may involve hydroxylation of the aromatic ring or the ethyl side chain.[9]

-

Phase II Metabolism: The primary route of metabolism is expected to be conjugation, particularly glucuronidation and sulfation of the phenolic hydroxyl group, to increase its water solubility and facilitate its excretion.[9]

Further research is required to fully elucidate the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Future Directions and Therapeutic Potential

The available evidence, largely extrapolated from related compounds, suggests that this compound holds promise as a bioactive molecule with potential therapeutic applications in conditions associated with oxidative stress and inflammation. Future research should focus on:

-

Directly investigating the biological activities of this compound using the in vitro models described in this guide.

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Conducting in vivo studies in animal models of diseases such as inflammatory disorders, neurodegenerative diseases, and cardiovascular diseases to evaluate its efficacy and safety.

-

Performing comprehensive pharmacokinetic and metabolic studies to understand its fate in the body.

Conclusion

This compound is a phenolic compound with a high potential for beneficial biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. While direct experimental evidence is currently scarce, its structural similarity to well-characterized bioactive phenols provides a strong rationale for further investigation. This technical guide offers a comprehensive theoretical framework and practical experimental designs to explore the biological functions and therapeutic potential of this compound, paving the way for future discoveries in the field of pharmacology and drug development.

References

- Ask Ayurveda. (2026, January 8). Phytochemicals in Food – Uses, Benefits & Food Sources.

- Benchchem. This compound | Supplier.

- ResearchGate. 4-HNE induces activation of NF-κB and subsequently leads to decreased....

- ResearchGate. Activation of NRF2 signaling pathway by 4-HNE. 4-HNE adduction of KEAP1....

- PubChem. 4-((1S)-1-hydroxyethyl)phenol | C8H10O2 | CID 10866400.

- PMC - PubMed Central. Phenolic Compounds of Therapeutic Interest in Neuroprotection.

- Bentham Science. Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review.

- PMC - PubMed Central. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders.

- MDPI. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.

- PharmaCompass.com. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- PubMed. Modulation of Antioxidant Gene Expression by 4-hydroxynonenal: Atheroprotective Role of the Nrf2/ARE Transcription Pathway.

- Sigma-Aldrich. This compound | 2380-91-8.

- PMC - PubMed Central. The Immunomodulatory and Anti-Inflammatory Role of Polyphenols.

- PMC - PubMed Central. Inhibition of NF-κB Activation by 4-Hydroxynonenal Contributes to Liver Injury in a Mouse Model of Alcoholic Liver Disease.

- MDPI. Antioxidant and Anti-Inflammatory Actions of Polyphenols from Red and White Grape Pomace in Ischemic Heart Diseases.

- ResearchGate. Potential mechanism of action of polyphenols in inflammation....

- MDPI. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls.

- PMC - PubMed Central. MAPK Signaling in the Interplay Between Oxidative Stress and Autophagy.

- MDPI. Ethanol-Induced Oxidative Stress Modifies Inflammation and Angiogenesis Biomarkers in Retinal Pigment Epithelial Cells (ARPE-19): Role of CYP2E1 and its Inhibition by Antioxidants.

- PubMed. Biotransformation of the xenoestrogen 4-tert-octylphenol in hepatocytes of rainbow trout (Oncorhynchus mykiss).

- Abcam. NFkB p65 transcription factor assay kit (Colorimetric) ab133112.

- MDPI. 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, a Major Active Metabolite of Bisphenol A, Triggers Pancreatic β-Cell Death via a JNK/AMPKα Activation-Regulated Endoplasmic Reticulum Stress-Mediated Apoptotic Pathway.

- MDPI. An Overview of Bioactive Compounds' Role in Modulating the Nrf2/Keap1/NF-κB Pathway to Alleviate Lipopolysaccharide-Induced Endometritis.

- ResearchGate. (PDF) Antioxidant Capacity and Total Phenol Content in Hop and Malt Commercial Samples.

- PubMed. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays.

- Benchchem. Application Notes and Protocols for Studying 4-Hydroxynonenal (4-HNE) Effects in In Vitro Cell Culture Models.

- RayBiotech. Human NF-KappaB p65 Activity Assay Kit.

- MDPI. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays.

- Scholarly Publications Leiden University. Mapping the dynamics of Nrf2 antioxidant and NFκB inflammatory responses by soft electrophilic chemicals in human liver cells.

- Fivephoton Biochemicals. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2.

- MDPI. Understanding MAPK Signaling Pathways in Apoptosis.

- MDPI. Activation/Inhibition of Gene Expression Caused by Alcohols: Relationship with the Viscoelastic Property of a DNA Molecule.

- MDPI. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion.

- PMC - PubMed Central. Phenone, Hydroxybenzophenone, and Branched Phenone ER Binding and Vitellogenin Agonism in Rainbow Trout In Vitro Models.

- Google Patents. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.

- MDPI. Neuroprotective Effects of Ethanol Extract of Polyscias fruticosa (EEPF) against Glutamate-Mediated Neuronal Toxicity in HT22 Cells.

- MDPI. Protective Effects of Olea europaea L. Leaves and Equisetum arvense L. Extracts Against Testicular Toxicity Induced by Metronidazole Through Reducing Oxidative Stress and Regulating NBN, INSL-3, STAR, HSD-3β, and CYP11A1 Signaling Pathways.

- PubMed. Alcohol's Effects on Gene Expression.

- MDPI. PEGylated Zein Micelles for Prostate Cancer Therapy: Influence of PEG Chain Length and Transferrin Targeting on Docetaxel Delivery.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ask-ayurveda.com [ask-ayurveda.com]

- 3. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. mdpi.com [mdpi.com]